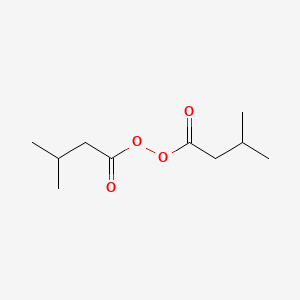

3-Methylbutanoyl 3-methylbutaneperoxoate

Beschreibung

3-Methylbutanoyl 3-methylbutaneperoxoate is an organic peroxoate ester characterized by a peroxide (-O-O-) linkage between a 3-methylbutanoyl group and a 3-methylbutane moiety. This structure confers unique reactivity due to the peroxide bond, which is prone to homolytic cleavage under thermal or photolytic conditions, generating free radicals. Such compounds are often explored for applications in polymerization initiators, oxidative reactions, or pharmaceutical intermediates. However, its instability requires specialized handling, contrasting with non-peroxoate esters like 3-methylbutanoates or acetophenone derivatives .

Eigenschaften

CAS-Nummer |

1808-39-5 |

|---|---|

Molekularformel |

C10H18O4 |

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

3-methylbutanoyl 3-methylbutaneperoxoate |

InChI |

InChI=1S/C10H18O4/c1-7(2)5-9(11)13-14-10(12)6-8(3)4/h7-8H,5-6H2,1-4H3 |

InChI-Schlüssel |

WFGXMFXNQZZOFN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(=O)OOC(=O)CC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isovalerylperoxide can be synthesized through the reaction of isovaleryl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the peroxide.

Industrial Production Methods

In industrial settings, isovalerylperoxide is produced in large quantities using continuous flow reactors. This method ensures a consistent supply of the compound while maintaining safety protocols to handle its reactive nature. The process involves the careful mixing of reactants and the use of stabilizers to prevent premature decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

Isovalerylperoxide undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent, facilitating the addition of oxygen to other compounds.

Reduction: Although less common, it can participate in reduction reactions under specific conditions.

Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen and other peroxides. Conditions typically involve moderate temperatures and the presence of catalysts.

Reduction: Reagents such as lithium aluminum hydride can be used under controlled conditions.

Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can produce halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Isovalerylperoxide has a wide range of applications in scientific research:

Chemistry: It is used as an initiator in polymerization reactions to create various polymers and copolymers.

Biology: The compound is studied for its potential effects on biological systems, particularly its role in oxidative stress and cell signaling pathways.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is employed in the production of plastics, resins, and other materials due to its ability to initiate polymerization.

Wirkmechanismus

The mechanism of action of isovalerylperoxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:

Polymerization: Free radicals generated by isovalerylperoxide can initiate the polymerization of monomers, leading to the formation of long polymer chains.

Oxidation: The free radicals can oxidize other molecules, leading to the formation of new chemical bonds and the modification of existing structures.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

3-Methylbutanoyl 3-Methylbutaneperoxoate

- Key Feature : Peroxoate ester (-O-O-COO-) linkage.

- Reactivity : High due to labile peroxide bond; participates in radical-mediated reactions.

- Stability : Thermally sensitive; decomposes at moderate temperatures (>60°C).

4’-Hydroxy-3’-(3-Methylbutanoyl) Acetophenone (XXXVIII)

- Structure: Aromatic acetophenone derivative with a 3-methylbutanoyl substituent.

- Reactivity : Undergo electrophilic substitution on the aromatic ring; stable under ambient conditions.

- Applications : Isolated from Smallanthus sonchifolius (yacon) as a phytoalexin with antifungal properties .

2-Propenyl 3-Methylbutanoate

- Structure : Simple ester without peroxide linkage.

- Reactivity : Hydrolyzes under acidic/basic conditions; lower radical activity.

- Applications : Used as a flavoring agent due to fruity volatility .

Pharmaceutical Derivatives (e.g., Example 9/10 in )

Comparative Data Table

| Compound | Functional Groups | Reactivity Profile | Stability | Key Applications |

|---|---|---|---|---|

| 3-Methylbutanoyl 3-methylbutaneperoxoate | Peroxoate ester | Radical initiation | Low (thermal) | Polymerization, oxidation |

| 4’-Hydroxy-3’-(3-methylbutanoyl) acetophenone | Acylated acetophenone | Electrophilic substitution | High | Antifungal agents |

| 2-Propenyl 3-methylbutanoate | Ester | Hydrolysis | Moderate | Food flavoring |

| (2S,4R)-1-((S)-2-(7-fluoro-1-oxoisoindolin-2-yl)-3-methylbutanoyl)-... | Amide/ester hybrid | Enzyme inhibition | High (in vivo) | Pharmaceutical lead |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.